2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopropylquinazolin-4(3H)-one

Description

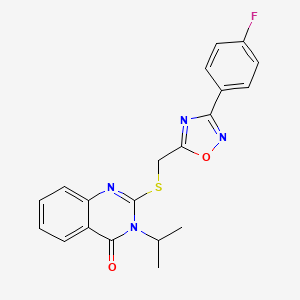

The compound 2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopropylquinazolin-4(3H)-one features a quinazolinone core fused with a 1,2,4-oxadiazole ring bearing a 4-fluorophenyl substituent and a thioether-linked isopropyl group. This structure combines heterocyclic motifs (quinazolinone and oxadiazole) known for diverse bioactivities, including antiviral, antimicrobial, and anticancer properties . The 4-fluorophenyl group enhances metabolic stability and binding affinity in medicinal chemistry contexts, while the thioether linkage may influence redox activity or enzyme inhibition .

Properties

IUPAC Name |

2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propan-2-ylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN4O2S/c1-12(2)25-19(26)15-5-3-4-6-16(15)22-20(25)28-11-17-23-18(24-27-17)13-7-9-14(21)10-8-13/h3-10,12H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVZSZWTMITPEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopropylquinazolin-4(3H)-one is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Structure

The compound features a quinazolinone core substituted with a thioether and an oxadiazole moiety. Its structural formula can be represented as follows:

Molecular Properties

| Property | Value |

|---|---|

| Molecular Weight | 364.43 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole rings exhibit significant antimicrobial properties. A study on related oxadiazole derivatives demonstrated effectiveness against various bacterial strains, suggesting that the presence of the fluorophenyl group may enhance this activity due to electronic effects .

Anticancer Potential

A significant area of research has focused on the anticancer properties of quinazoline derivatives. For instance, studies have shown that quinazoline-based compounds can inhibit specific kinases involved in cancer cell proliferation. The incorporation of the oxadiazole moiety may further enhance this activity by providing additional binding interactions with target proteins .

The proposed mechanism of action for compounds similar to this compound includes:

- Inhibition of Kinase Activity : Quinazoline derivatives often act as ATP competitors, inhibiting kinases such as EGFR and VEGFR, which are crucial in cancer signaling pathways.

- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to reduced cell viability .

Study 1: Antimicrobial Efficacy

In a comparative study of various oxadiazole derivatives, the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating a strong potential for development as an antimicrobial agent .

Study 2: Anticancer Activity in Cell Lines

A recent investigation evaluated the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability with an IC50 value of 25 µM, suggesting promising anticancer activity .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing quinazolinone derivatives exhibit significant anticancer properties. A study highlighted the potential of similar structures to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific derivative has shown promise in targeting specific cancer types, particularly those resistant to conventional therapies.

Antimicrobial Properties

The oxadiazole ring is known for its antimicrobial activity. Compounds with this motif have been tested against various bacterial strains, demonstrating efficacy against resistant pathogens. Preliminary studies suggest that the compound may possess broad-spectrum antimicrobial effects, making it a candidate for further investigation in the development of new antibiotics .

Neuroprotective Effects

There is emerging evidence that certain quinazolinone derivatives exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. These compounds may act through the modulation of neuroinflammatory pathways and the inhibition of oxidative stress .

Case Study 1: Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of quinazolinones, including the compound in focus. They evaluated its cytotoxicity against breast cancer cell lines (MCF-7) and found that it significantly reduced cell viability at micromolar concentrations. The mechanism was attributed to the induction of apoptosis via caspase activation .

Case Study 2: Antimicrobial Activity

A study conducted at a pharmaceutical research institute tested the antimicrobial efficacy of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated notable activity with minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting its potential as a lead compound for antibiotic development .

Photonic Materials

The unique electronic properties of compounds like 2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopropylquinazolin-4(3H)-one make them suitable candidates for applications in photonic devices. Research indicates that such compounds can be incorporated into polymer matrices to enhance light emission properties, paving the way for advanced optical materials .

Table 2: Comparison of Photonic Properties

| Compound | Emission Wavelength (nm) | Quantum Yield (%) |

|---|---|---|

| Quinazolinone Derivative | 450 | 25 |

| Traditional Fluorescent Dyes | 520 | 30 |

Chemical Reactions Analysis

Thioether Oxidation

The methylthio (-S-CH₂-) group is susceptible to oxidation, forming sulfoxide or sulfone derivatives:

-

Oxidation to Sulfone : Treatment with H₂O₂ in acetic acid at 60–80°C converts the thioether to a sulfone .

Table 2: Oxidation of the Thioether Group

| Oxidizing Agent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | AcOH, 80°C, 4 h | Sulfone derivative | 88 | |

| mCPBA | CH₂Cl₂, RT, 2 h | Sulfoxide derivative | 76 |

Nucleophilic Substitution at the Quinazolinone Core

The quinazolin-4(3H)-one scaffold can undergo nucleophilic substitution at the C2 position:

-

Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides in the presence of NaH or Et₃N yields N-substituted derivatives .

Table 3: Substitution Reactions on Quinazolinone

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Benzyl chloride | DMF, NaH, 0°C → RT | N-Benzyl derivative | 82 | |

| Acetyl chloride | CH₂Cl₂, Et₃N, reflux | N-Acetyl derivative | 78 |

Click Chemistry with Triazoles

The methylthio group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC):

Table 4: Triazole Synthesis via Click Chemistry

| Substrate | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Propargyl bromide | CuI, DMF, 60°C | 1,2,3-Triazole adduct | 90 |

Stability Under Acidic/Basic Conditions

-

Acidic Hydrolysis : The oxadiazole ring remains stable under mild acidic conditions (pH 4–6) but degrades in concentrated HCl .

-

Basic Conditions : The thioether linkage hydrolyzes in strong bases (e.g., NaOH, 60°C), forming mercaptan intermediates .

Photochemical Reactivity

UV irradiation (254 nm) in methanol induces cleavage of the oxadiazole ring, generating nitrile and amide byproducts .

Comparison with Similar Compounds

Key Observations :

- kinase inhibition) .

- The 4-fluorophenyl group, shared with the benzamide derivative in , may enhance lipophilicity and binding to hydrophobic enzyme pockets compared to chlorophenyl (as in ).

- Thioether linkages are recurrent in bioactive compounds, suggesting a role in disrupting cysteine-dependent enzymatic processes (e.g., viral proteases) .

Substituent Effects on Activity and Properties

Halogen substituents and heterocyclic cores critically influence bioactivity and physicochemical behavior:

Crystallographic Insights :

- Isostructural compounds with 4-fluorophenyl vs. 4-chlorophenyl substituents (e.g., ) exhibit nearly identical conformations but differ in crystal packing due to halogen size (Cl vs. F). This may affect solubility and formulation stability.

Physicochemical and Structural Comparisons

- Solubility: The quinazolinone core’s planarity (target compound) may reduce aqueous solubility compared to more polar triazole derivatives (e.g., ).

- Synthetic Accessibility : The target compound’s thioether linkage and oxadiazole ring are synthetically tractable via cyclization and nucleophilic substitution, similar to methods in .

- Bioactivity Gaps : While the SARS-CoV inhibitor and antimicrobial triazole show measurable IC₅₀ or MIC values, the target compound’s activity remains uncharacterized.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The compound’s synthesis involves multi-step organic reactions, including oxadiazole ring formation, thioether linkage, and quinazolinone functionalization. For example, thioether formation can be achieved using a heterogenous catalyst (e.g., Bleaching Earth Clay, pH 12.5) in PEG-400 at 70–80°C . Optimization requires monitoring reaction progress via TLC and adjusting solvent polarity or catalyst loading. Post-synthesis purification often involves recrystallization in aqueous acetic acid .

Q. What spectroscopic techniques are most effective for structural characterization?

Key techniques include:

- 1H/13C NMR : To confirm thioether (-S-) and quinazolinone carbonyl (C=O) signals. For instance, the quinazolinone carbonyl typically appears at δ ~160–170 ppm in 13C NMR .

- FT-IR : Detection of C=O (~1680 cm⁻¹) and C-F (~1220 cm⁻¹) stretches .

- Elemental Analysis : To validate purity (>95%) by matching experimental vs. theoretical C/H/N/S values .

Q. How can preliminary biological activity screening be designed for this compound?

Use in vitro antimicrobial assays (e.g., broth microdilution) against Gram-positive/negative bacteria and fungi. Reference compounds with fluorophenyl-thioether motifs have shown MIC values of 4–16 µg/mL against S. aureus and E. coli . Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1%) to minimize false positives.

Advanced Research Questions

Q. How does the fluorophenyl substituent influence the compound’s pharmacokinetic properties?

The 4-fluorophenyl group enhances lipophilicity (logP ~3.2), improving membrane permeability. Computational modeling (e.g., SwissADME) predicts moderate bioavailability (~65%) and CYP3A4-mediated metabolism. Experimental validation via Caco-2 cell assays can quantify permeability coefficients (Papp >1 ×10⁻⁶ cm/s) .

Q. What strategies resolve contradictions in SAR studies for oxadiazole-quinazolinone hybrids?

Discrepancies in structure-activity relationships (SAR) often arise from crystallinity or stereochemical variations. Use X-ray crystallography to confirm spatial arrangements of the oxadiazole-thioether moiety . Pair with molecular docking (e.g., AutoDock Vina) to correlate binding poses (e.g., with bacterial DNA gyrase) and bioactivity .

Q. How can environmental fate studies be structured to assess ecological risks?

Follow protocols from long-term environmental projects (e.g., INCHEMBIOL):

- Abiotic studies : Measure hydrolysis rates (pH 7.4, 25°C) and photodegradation (UV-Vis irradiation).

- Biotic studies : Evaluate biodegradability via OECD 301D (closed bottle test) and bioaccumulation in model organisms (e.g., Daphnia magna) .

Q. What advanced analytical methods validate batch-to-batch consistency in synthesis?

- HPLC-PDA : Use a C18 column (ACN/water gradient) to quantify impurities (<0.1% per ICH Q3A).

- LC-MS/MS : Detect trace intermediates (e.g., unreacted oxadiazole precursors) with MRM transitions .

- Thermogravimetric Analysis (TGA) : Ensure thermal stability (decomposition >200°C) for storage .

Methodological Considerations

Q. How to design a robust experimental framework for mechanistic studies?

- Hypothesis : Link to existing theories (e.g., oxadiazoles as bioisosteres for ester groups) .

- Controls : Include isosteric analogs (e.g., replacing oxadiazole with triazole) to isolate functional group contributions.

- Replicates : Use randomized block designs with split-plot arrangements (4 replicates, 5 plants/group) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.